2,6-Dihydroxybenzaldehyde

Vue d'ensemble

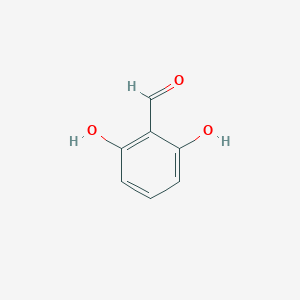

Description

2,6-Dihydroxybenzaldehyde is an organic compound with the molecular formula C7H6O3. It is a white crystalline solid that is soluble in water and many organic solvents such as alcohol and ether . This compound is known for its role as an intermediate in organic synthesis, particularly in the production of dyes, drugs, and pesticides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzaldehyde can be synthesized through several methods:

Chiral Catalyst Method: This method uses chiral molecules as catalysts to improve the synthetic yield and selectivity of this compound.

Chemical Reaction Method: This involves the selective oxidation of p-hydroxybenzaldehyde to produce this compound.

Industrial Production Methods: Industrial production often involves the formylation of 1,3-dialkoxybenzenes using organolithium reagents followed by hydrolysis to yield this compound . This method ensures high regioselectivity and efficiency.

Analyse Des Réactions Chimiques

2,6-Dihydroxybenzaldehyde undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in halogenated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

2,6-Dihydroxybenzaldehyde has garnered attention in the pharmaceutical industry due to its potential therapeutic properties. A notable application is its role as a precursor in the synthesis of voxelotor, a drug used for treating Sickle Cell Disease (SCD). Voxelotor works by increasing hemoglobin's affinity for oxygen, thereby reducing sickling of red blood cells and improving oxygen delivery to tissues .

Case Study: Iron Chelation

Recent studies have explored the efficacy of this compound analogues as iron chelators. One compound, JK-31 (this compound 4-chlorobenzohydrazone), demonstrated significant cytoprotective effects against oxidative stress in cardiomyoblast cells. It effectively protected these cells from damage induced by pro-oxidants such as hydrogen peroxide and paraquat. The study highlighted the potential of these compounds in preventing cardiac injuries related to free iron ions .

Material Science Applications

In material science, this compound serves as an important intermediate for synthesizing various polymers and resins. Its applications include:

- Electrical Insulating Materials : The compound is utilized in developing materials that require high electrical resistance.

- Ion Exchange Resins : It contributes to the production of resins used for water purification and separation processes.

- Dyes and Pigments : The compound's structural properties make it suitable for synthesizing dyes that exhibit vibrant colors and stability .

Antioxidant Properties

Research has indicated that this compound possesses antioxidant properties, which can be beneficial in various health-related applications. A study evaluated its antioxidant capacity compared to other dihydroxybenzaldehydes and found that it exhibited significant activity. This property is crucial for developing dietary supplements aimed at reducing oxidative stress in cells .

Synthesis and Production Innovations

Innovations in the synthesis of this compound have improved its production efficiency. A patented continuous preparation device allows for the hydroxyl protection reaction followed by lithiation hydroformylation and deprotection in a streamlined process. This method enhances yield and reduces costs compared to traditional batch processes .

Table: Comparison of Batch vs. Continuous Production Methods

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | Longer | Shorter |

| Purification Requirement | High | Low |

| Production Cost | Higher | Lower |

| Yield | Moderate | Higher |

Mécanisme D'action

The mechanism of action of 2,6-Dihydroxybenzaldehyde involves its interaction with molecular targets such as enzymes. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial in the study of neurodegenerative diseases where cholinergic deficits are observed.

Comparaison Avec Des Composés Similaires

2,6-Dihydroxybenzaldehyde can be compared with other dihydroxybenzaldehydes such as:

2,4-Dihydroxybenzaldehyde: This compound has hydroxyl groups at different positions, leading to different reactivity and applications.

3,4-Dihydroxybenzaldehyde:

Uniqueness: this compound is unique due to its specific positioning of hydroxyl groups, which influences its chemical reactivity and makes it particularly useful in the synthesis of certain dyes and pharmaceuticals .

Activité Biologique

2,6-Dihydroxybenzaldehyde (CAS No. 387-46-2) is an aromatic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its structure, characterized by two hydroxyl groups and an aldehyde functional group, contributes to its diverse interactions with biological systems. This article reviews the biological activities of this compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.

This compound is a phenolic compound with the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6O3 |

| Log P (octanol-water) | 1.14 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP3A4 inhibitor |

| Skin Permeation | Log Kp = -6.27 cm/s |

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various pathogens. A study evaluated the bactericidal activity of several benzaldehydes against Escherichia coli and Salmonella enterica, finding that compounds with hydroxyl substitutions showed enhanced activity. Specifically, this compound was among those identified as effective against these pathogens, with a reported average BA50 value indicating its potency .

Case Study: Antibacterial Efficacy

In a comparative study involving 70 benzaldehyde derivatives, it was found that 24 compounds were effective against multiple pathogens. The structure-activity relationship revealed that the presence of hydroxyl groups significantly increased antibacterial efficacy. For instance:

- Active Compounds : 2,4,6-trihydroxybenzaldehyde demonstrated strong activity against Campylobacter jejuni.

- Mechanism : The aldehyde group contributed to the overall antibacterial action by enhancing membrane permeability in bacterial cells.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. A study demonstrated its ability to reduce oxidative stress markers in human dermal fibroblasts (HDFs) treated with TNF-α, a pro-inflammatory cytokine. The compound significantly decreased the production of reactive oxygen species (ROS) and inhibited the phosphorylation of key inflammatory mediators such as c-Jun and NF-κB .

Research Findings

- Concentration-Dependent Effects : Treatment with 5 to 50 µM concentrations resulted in a marked decrease in inflammatory markers:

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Its ability to modulate cellular pathways involved in apoptosis and cell proliferation is under investigation.

Mechanistic Insights

Studies indicate that phenolic compounds can induce apoptosis in cancer cells through:

- Activation of Caspases : Leading to programmed cell death.

- Inhibition of Cell Cycle Progression : Particularly at G1/S transition points.

Propriétés

IUPAC Name |

2,6-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXAGETVRDOQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437750 | |

| Record name | 2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-46-2 | |

| Record name | 2,6-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89FJ2AWV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.